molecular formula C11H13N B8681277 1,7-Dimethyl-3,4-dihydroisoquinoline

1,7-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B8681277
M. Wt: 159.23 g/mol
InChI Key: HEQVGVUQFVOMNI-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. The compound’s structure consists of a dihydroisoquinoline core with two methyl groups attached at the 1 and 7 positions. This unique arrangement imparts specific chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the Pictet-Spengler reaction, which involves the condensation of an arylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction of this compound can yield tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated or N-acylated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-3,4-dihydroisoquinoline and its derivatives involves interaction with various molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . Others may interact with receptors, modulating their activity and influencing cellular signaling pathways . The specific pathways and targets depend on the structural modifications of the compound.

Comparison with Similar Compounds

1,7-Dimethyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 distinguishes it from other isoquinoline derivatives and contributes to its distinct properties .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,7-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13N/c1-8-3-4-10-5-6-12-9(2)11(10)7-8/h3-4,7H,5-6H2,1-2H3

InChI Key

HEQVGVUQFVOMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN=C2C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, N-(2-p-tolyl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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